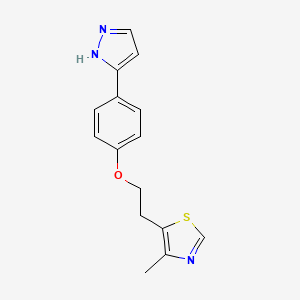
Thi-DPPY
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thi-DPPY is a potent, orally active inhibitor of Janus kinase 3 (JAK3) and Bruton’s tyrosine kinase (BTK). It has shown significant anti-proliferative and anti-inflammatory effects, making it a promising candidate for research in idiopathic pulmonary fibrosis (IPF) and other inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thi-DPPY is synthesized through a series of chemical reactions involving thieno[3,2-d]pyrimidines. The synthesis typically involves the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This is achieved through a cyclization reaction involving appropriate starting materials.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Thi-DPPY undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce a wide range of substituted this compound compounds .
Scientific Research Applications
Thi-DPPY has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of JAK3 and BTK.
Biology: Investigated for its anti-proliferative effects on human bronchial epithelial cells.
Medicine: Explored for its potential in treating idiopathic pulmonary fibrosis and other inflammatory diseases.
Mechanism of Action
Thi-DPPY exerts its effects by inhibiting the activity of JAK3 and BTK. These kinases play crucial roles in various cellular signaling pathways, including those involved in inflammation and cell proliferation. By inhibiting these kinases, this compound can reduce inflammation and inhibit the proliferation of certain cell types .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: Another JAK inhibitor used in the treatment of rheumatoid arthritis.
Ibrutinib: A BTK inhibitor used in the treatment of certain types of cancer.
Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis
Uniqueness of Thi-DPPY
This compound is unique due to its dual inhibition of JAK3 and BTK, which provides a broader range of anti-inflammatory and anti-proliferative effects compared to compounds that target only one of these kinases. This dual inhibition makes this compound a promising candidate for the treatment of complex inflammatory diseases .
Properties
Molecular Formula |
C28H28ClN5O4S |
|---|---|
Molecular Weight |
566.1 g/mol |
IUPAC Name |
N-[3-[2-[3-chloro-4-(3-morpholin-4-ylpropoxy)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C28H28ClN5O4S/c1-2-25(35)30-19-5-3-6-21(17-19)38-27-26-23(9-16-39-26)32-28(33-27)31-20-7-8-24(22(29)18-20)37-13-4-10-34-11-14-36-15-12-34/h2-3,5-9,16-18H,1,4,10-15H2,(H,30,35)(H,31,32,33) |
InChI Key |
BZFLKUGURVDIAB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)OC2=NC(=NC3=C2SC=C3)NC4=CC(=C(C=C4)OCCCN5CCOCC5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



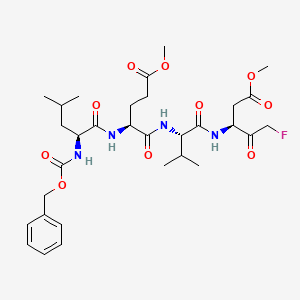
![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12395851.png)
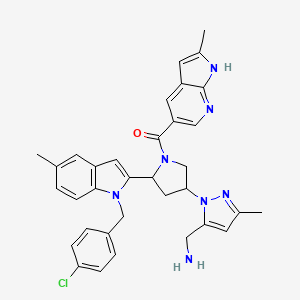
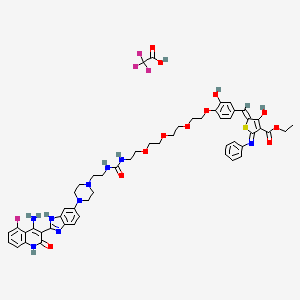

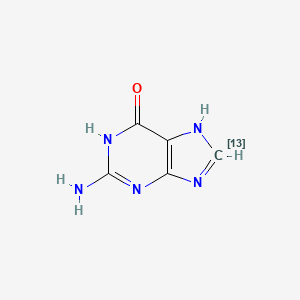

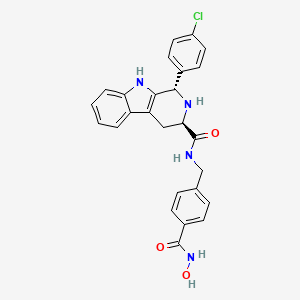

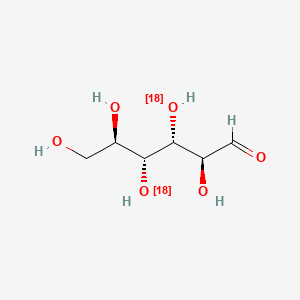
![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)
